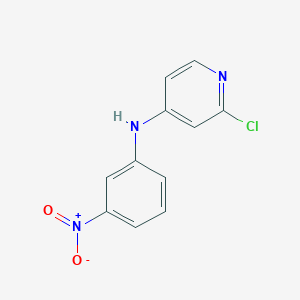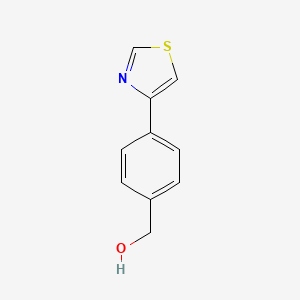
(4-(Thiazol-4-yl)phenyl)methanol
説明
“(4-(Thiazol-4-yl)phenyl)methanol” is a chemical compound that belongs to the group of thiazole-containing compounds. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry research . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “(4-(Thiazol-4-yl)phenyl)methanol” are not available in the retrieved data.科学的研究の応用
Molecular Characterization and Spectral Studies
The molecular structure and spectral characteristics of derivatives of thiazole compounds have been extensively studied. For example, (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its variants have been synthesized and analyzed using various techniques like UV, IR, NMR, and mass spectrometry. The structural optimization and interpretation of theoretical vibrational spectra were conducted using density functional theory calculations. These studies provided insights into the equilibrium geometry, bonding features, and vibrational wave numbers of the compounds. Additionally, the effects of substituting electron-withdrawing groups on the molecular structure were examined. Such research aids in understanding the antibacterial activity of these compounds (Shahana & Yardily, 2020).
Solubility and Crystallographic Studies
The relationship between molecular structure, crystal structure, and solubility has been investigated for different esters of thiazole compounds. The crystallization from various solvents and crystallographic analysis using single crystals helped in understanding how the molecular structure influences stacking, hydrogen bonding, and the solubility behavior of these compounds (Hara et al., 2009).
Antibacterial and Antifungal Activity
Antimicrobial Evaluation
Thiazole derivatives have been evaluated for their antimicrobial properties. The synthesized compounds underwent screening for their in vitro antibacterial and antifungal activities against various pathogens. The studies included calculating the minimum inhibitory concentration (MIC) and performing well diffusion methods. These derivatives showed moderate antibacterial activity against specific strains and high antifungal activity against others. Computational studies were also performed to calculate thermodynamic parameters using density functional theory (DFT), aiding in understanding the compounds' stability and reactivity (Kubba & Rahim, 2018).
Synthetic Applications
Synthesis of Complex Structures
Thiazole compounds have been utilized as intermediates in synthesizing complex molecular structures. For instance, furan-2-yl(phenyl)methanol derivatives were used in the aza-Piancatelli rearrangement to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This methodology is noted for its good yields, high selectivity, low catalyst loading, and fast reaction times (Reddy et al., 2012).
特性
IUPAC Name |
[4-(1,3-thiazol-4-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVWGXVMHZVOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Thiazol-4-yl)phenyl)methanol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

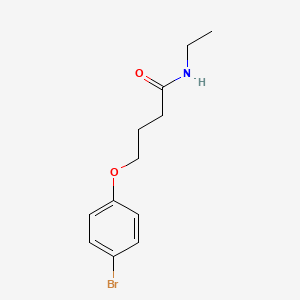
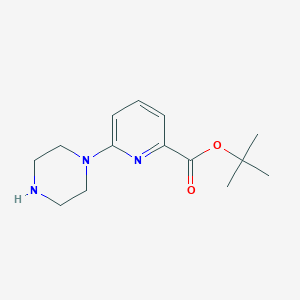

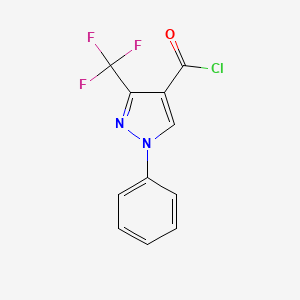
![{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine](/img/structure/B1400458.png)
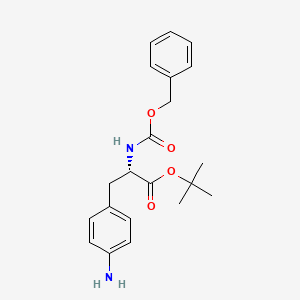
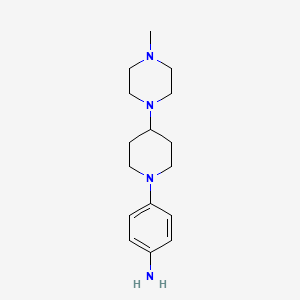
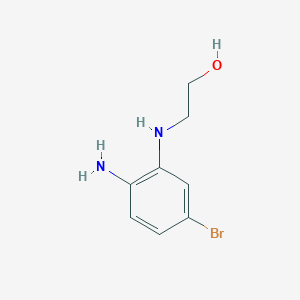
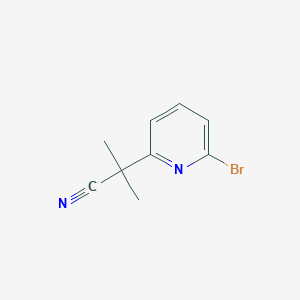
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)
![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)
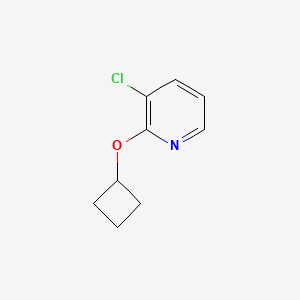
![Pyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B1400472.png)
